2-Iodobenzonitrile

Catalog No.
S715962
CAS No.
4387-36-4
M.F
C7H4IN
M. Wt
229.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobenzonitrile

CAS Number

4387-36-4

Product Name

2-Iodobenzonitrile

IUPAC Name

2-iodobenzonitrile

Molecular Formula

C7H4IN

Molecular Weight

229.02 g/mol

InChI

InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H

InChI Key

JDDAFHUEOVUDFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)I

Canonical SMILES

C1=CC=C(C(=C1)C#N)I

2-Iodobenzonitrile

is a chemical compound with the molecular formula C7H4IN . It’s a solid substance with a melting point of 54°C . It’s insoluble in water . This compound is used in various scientific and industrial applications .

It’s important to handle this compound with care as it can cause skin and eye irritation, and it’s harmful if swallowed or inhaled . Contact with acids liberates very toxic gas .

    Organic Synthesis

    2-Iodobenzonitrile is often used as a building block in organic synthesis . It can be used to construct more complex organic molecules, contributing to the development of new drugs, materials, and other chemical products.

    Pesticide Synthesis

    Nitrile compounds like 2-Iodobenzonitrile are important intermediates in organic synthetic chemistry and are widely used in the synthesis of pesticides . The cyano group (-CN) and the iodine atom in the molecule can provide interesting properties to the resulting compounds.

    Dye Manufacturing

    2-Iodobenzonitrile can also be used in the production of dyes . The presence of the cyano group (-CN) and the iodine atom can contribute to the color and binding properties of the dye.

2-Iodobenzonitrile is an organic compound with the molecular formula C7H4INC_7H_4IN and a molecular weight of 229.02 g/mol. It is classified as a nitrile, characterized by the presence of a cyano group (CN-C≡N) attached to a benzene ring that also has an iodine atom in the ortho position. This compound appears as a yellow solid and has a melting point of approximately 52-54 °C and a boiling point of about 147 °C at reduced pressure (15 mmHg) .

2-Iodobenzonitrile itself does not possess any known biological activity. However, the presence of the reactive groups allows it to participate in reactions leading to the formation of biologically active molecules. For instance, it can serve as a starting material for the synthesis of pharmaceuticals or agrochemicals [].

, including:

  • Suzuki Coupling Reactions: This compound serves as an effective coupling partner in palladium-catalyzed reactions, facilitating the formation of biaryl compounds .
  • Metalation Reactions: The iodine atom can be replaced by organometallic reagents, allowing for further functionalization .
  • Palladium-Catalyzed Annulation: It can react with diarylacetylenes or bicyclic alkenes to form complex structures, demonstrating its utility in synthesizing more intricate organic molecules .

Several methods exist for synthesizing 2-iodobenzonitrile:

  • Direct Halogenation: Iodobenzene can be reacted with sodium cyanide in the presence of a catalyst to yield 2-iodobenzonitrile.
  • Nitration followed by Reduction: Starting from nitrobenzene, nitration can occur, followed by reduction to yield the desired nitrile compound.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for the formation of 2-iodobenzonitrile from simpler precursors through cross-coupling methodologies .

2-Iodobenzonitrile finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.
  • Material Science: Its derivatives are used in developing functional materials due to their unique electronic properties.
  • Research: Utilized in academic and industrial research for exploring new synthetic methodologies and mechanisms .

Interaction studies involving 2-iodobenzonitrile primarily focus on its reactivity with biological systems and other chemical species. The compound's ability to interact with cytochrome P450 enzymes suggests potential implications in pharmacokinetics and drug design . Moreover, studies involving its derivatives have shown promise in developing targeted therapies for various diseases.

2-Iodobenzonitrile shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Iodo-3,5-dimethylbenzonitrile1227311-09-20.95
3-Iodobenzonitrile4387-36-50.89
Benzonitrile100-47-00.87
4-Iodoaniline619-73-80.87
4-Iodophenylacetonitrile40400-15-50.83

Uniqueness: What sets 2-iodobenzonitrile apart is its specific ortho positioning of the iodine atom relative to the cyano group, which enhances its reactivity compared to para or meta isomers. This unique arrangement allows for distinct chemical behaviors in synthetic applications.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Iodobenzonitrile

Dates

Last modified: 08-15-2023

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